VX-166

Description

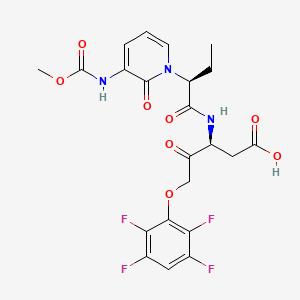

Structure

3D Structure

Properties

Molecular Formula |

C22H21F4N3O8 |

|---|---|

Molecular Weight |

531.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid |

InChI |

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1 |

InChI Key |

WQNDPVUOABHOHK-KBPBESRZSA-N |

SMILES |

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC |

Canonical SMILES |

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC |

Appearance |

White solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VX166, VX 166, VX-166 |

Origin of Product |

United States |

Foundational & Exploratory

VX-166: A Pan-Caspase Inhibitor for Sepsis Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

VX-166 is a potent, small-molecule, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of sepsis.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target engagement, cellular effects, and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Pan-Caspase Inhibition

This compound functions as an irreversible inhibitor of multiple caspases, key proteases involved in the regulation of apoptosis (programmed cell death) and inflammation.[1] By blocking the activity of these enzymes, this compound can prevent the downstream cellular events that contribute to the pathophysiology of sepsis, a life-threatening condition characterized by a dysregulated host response to infection.

The primary mechanism of this compound involves the covalent modification of the catalytic cysteine residue within the active site of caspases. This irreversible binding leads to a time-dependent inactivation of the enzymes.[1]

Signaling Pathway of Caspase-Mediated Apoptosis and Inflammation

The following diagram illustrates the central role of caspases in both the intrinsic and extrinsic apoptotic pathways, as well as in the inflammatory response, and highlights the points of intervention by this compound.

Caption: this compound inhibits key caspases in apoptotic and inflammatory pathways.

Quantitative Analysis of Caspase Inhibition

This compound demonstrates potent inhibitory activity against a range of recombinant human caspases. The second-order inactivation rate constants (k) quantify the efficiency of this inhibition.

| Caspase Target | Inactivation Rate Constant (k, M⁻¹s⁻¹) |

| Caspase-1 | > 1 x 10⁶ |

| Caspase-2 | 6 x 10³ |

| Caspase-3 | > 1 x 10⁶ |

| Caspase-4 | 1.1 x 10⁵ |

| Caspase-5 | 2.5 x 10⁵ |

| Caspase-6 | 3.6 x 10⁵ |

| Caspase-7 | 4.1 x 10⁵ |

| Caspase-8 | 2.5 x 10⁵ |

| Caspase-9 | 1.8 x 10⁵ |

| Data sourced from Weber et al., Critical Care, 2009.[1] |

Cellular Activity: Potent Anti-Apoptotic Effects

In cellular assays, this compound effectively protected cells from apoptosis induced by various stimuli, confirming its mechanism of action translates to a cellular context.

| Cell Line | Apoptotic Stimulus | Assay | Endpoint | Potency (IC₅₀) |

| Jurkat | Anti-Fas Ab | Annexin-V Staining | Apoptosis Inhibition | Potent |

| Jurkat | TNF-α/Actinomycin D | DNA Fragmentation | Apoptosis Inhibition | Potent |

| Jurkat | Staurosporine | Annexin-V Staining | Apoptosis Inhibition | Potent |

| Qualitative data from Weber et al., Critical Care, 2009, indicates potent inhibition without specific IC₅₀ values reported in the primary text.[1] |

In Vivo Efficacy in Sepsis Models

The therapeutic potential of this compound has been evaluated in two key animal models of sepsis: a murine model of endotoxic shock and a rat model of polymicrobial sepsis induced by caecal ligation and puncture (CLP).

Murine Endotoxic Shock Model

In a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), administration of this compound significantly improved survival in a dose-dependent manner.[1][3]

| Treatment Group | Dosing Regimen (mg/kg, IV) | Survival Rate (%) | P-value |

| Vehicle | - | 0 | - |

| This compound | 1 | Not specified | < 0.0028 |

| This compound | 3 | Not specified | < 0.0028 |

| This compound | 10 | Not specified | < 0.0028 |

| This compound | 30 | 75 | < 0.0001 |

| Data compiled from two studies reported in Weber et al., Critical Care, 2009 and a related conference abstract.[1][3] |

Rat Caecal Ligation and Puncture (CLP) Model

This compound demonstrated a significant survival benefit in the more clinically relevant CLP model of sepsis in rats, even when administered post-insult.[1][2][3]

| Treatment Group | Time of Dosing Post-CLP | Survival Rate (%) | P-value |

| Vehicle | - | 40 | - |

| This compound | 3 hours | 92 | 0.009 |

| Vehicle | - | 40 | - |

| This compound | 8 hours | 66 | 0.19 |

| Data sourced from Weber et al., Critical Care, 2009.[1][2] |

Experimental Protocols

Recombinant Caspase Enzyme Assays

Objective: To determine the second-order inactivation rate constants of this compound against a panel of purified human caspases.

Methodology:

-

Recombinant human caspases were incubated with varying concentrations of this compound for different time intervals.

-

The remaining caspase activity was measured by monitoring the cleavage of a fluorogenic substrate.

-

The apparent first-order rate constant (k_obs) was determined at each inhibitor concentration.

-

The second-order rate constant (k) was calculated from the slope of the plot of k_obs versus the inhibitor concentration.

Cellular Apoptosis Assays

Objective: To assess the anti-apoptotic activity of this compound in a cellular context.

Methodology (Fas-induced apoptosis in Jurkat cells):

-

Jurkat T-cells were pre-incubated with various concentrations of this compound.

-

Apoptosis was induced by the addition of an anti-Fas antibody.

-

After a defined incubation period, cells were stained with Annexin-V and propidium iodide (PI).

-

The percentage of apoptotic cells (Annexin-V positive, PI negative) was quantified by flow cytometry.

Murine Endotoxic Shock Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.

Workflow:

Caption: Experimental workflow for the murine endotoxic shock model.

Rat Caecal Ligation and Puncture (CLP) Model

Objective: To assess the therapeutic efficacy of this compound in a clinically relevant model of polymicrobial sepsis.

Workflow:

Caption: Experimental workflow for the rat CLP sepsis model.

Conclusion

This compound is a potent pan-caspase inhibitor with a well-defined mechanism of action. Its ability to block key mediators of apoptosis and inflammation translates into significant survival benefits in preclinical models of sepsis. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further development as a novel treatment for septic patients. The detailed experimental protocols offer a framework for the continued investigation of this and other caspase inhibitors.

References

- 1. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

VX-166: A Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VX-166, a potent, broad-spectrum caspase inhibitor. The information presented herein is collated from preclinical studies to serve as a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug development.

Core Function and Mechanism of Action

This compound functions as a pan-caspase inhibitor, meaning it broadly blocks the activity of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death) and are involved in inflammation.[1][2] By inhibiting these enzymes, this compound can prevent the downstream events of the apoptotic cascade, thereby protecting cells from various death stimuli.[2] This mechanism of action has been primarily investigated for its therapeutic potential in conditions characterized by excessive apoptosis and inflammation, such as sepsis.[2]

The primary mechanism of this compound is the inhibition of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It also inhibits the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which are processed and activated by inflammatory caspases.[2]

Quantitative Data Summary

While specific enzymatic IC50 values for this compound against individual caspases are not publicly available, its potent anti-apoptotic and anti-inflammatory effects have been quantified in cellular assays.

| Assay Type | Cell Type/Stimulus | Endpoint Measured | IC50 Value (nM) | Reference |

| Anti-Apoptotic Activity | ||||

| Jurkat T-cells | Fas-induced | Apoptosis Inhibition | Potent | [2] |

| Jurkat T-cells | TNFR-induced | Apoptosis Inhibition | Potent | [2] |

| Jurkat T-cells | Staurosporine-induced | Apoptosis Inhibition | Potent | [2] |

| Human Aortic Endothelial Cells | Not specified | Endothelial Cell Death Inhibition | 310 | [2] |

| Anti-Inflammatory Activity | ||||

| Human PBMCs | Endotoxin-stimulated | IL-1β Release Inhibition | < 500 | [2] |

| Human PBMCs | Endotoxin-stimulated | IL-18 Release Inhibition | < 500 | [2] |

Note: Pharmacokinetic parameters for this compound, such as half-life, bioavailability, and clearance, are not publicly available at this time.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to characterize the efficacy of this compound.

Murine LPS-Induced Endotoxic Shock Model

This model is used to evaluate the efficacy of a compound in a systemic inflammatory response syndrome (SIRS) that mimics certain aspects of sepsis.

Experimental Workflow:

Detailed Methodology:

-

Animals: Male CD-1 mice are typically used. Animals are acclimatized for a minimum of 7 days before the experiment.

-

LPS Preparation: Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4) is reconstituted in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.

-

Induction of Endotoxemia: A lethal dose of LPS (e.g., 20 mg/kg) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

This compound Administration: this compound is administered at specified time points post-LPS challenge. A common regimen is repeated intravenous bolus injections (e.g., at 0, 4, 8, and 12 hours post-LPS).

-

Monitoring: Animals are monitored for survival over a defined period (e.g., 96 hours). Clinical signs of distress are also recorded.

-

Data Analysis: Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests to determine statistical significance between treatment and vehicle control groups.

Rat Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered a gold standard for preclinical sepsis research as it mimics the polymicrobial infection and subsequent systemic inflammation seen in human sepsis resulting from a perforated bowel.

Experimental Workflow:

References

VX-166 as a pan-caspase inhibitor

An In-Depth Technical Guide to VX-166: A Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and inflammation.[1][2] Due to its ability to block these fundamental cellular processes, this compound has been investigated as a potential therapeutic agent for a range of diseases where excessive apoptosis or inflammation are key pathological features, including sepsis and fibrotic liver diseases like nonalcoholic steatohepatitis (NASH).[3][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Chemical Properties of this compound:

-

IUPAC Name: (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[6][]

-

Chemical Formula: C₂₂H₂₁F₄N₃O₈[6][]

-

Molecular Weight: 531.41 g/mol [6][]

Mechanism of Action: Inhibition of Caspase Signaling Pathways

Caspases are synthesized as inactive zymogens (pro-caspases) and become activated through a proteolytic cascade.[8][9] This cascade is central to apoptosis and can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[10][11]

-

The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane receptors.[9][12] This leads to the recruitment of adaptor proteins and initiator pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[9][10]

-

The Intrinsic Pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria.[8][12] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates initiator pro-caspase-9 in a complex known as the apoptosome.[11][13]

Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7.[9][12] These executioner caspases are responsible for cleaving hundreds of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][11]

As a pan-caspase inhibitor, this compound acts by irreversibly binding to the catalytic site of multiple caspases, thereby blocking the signaling cascade and preventing the execution of apoptosis.[1][14] Studies have confirmed that this compound potently inhibits apoptosis induced by both receptor-driven (Fas, TNFR) and stress-driven (staurosporine) stimuli.[1]

References

- 1. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pan-caspase inhibitor this compound reduces fibrosis in an animal model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Apoptosis - Wikipedia [en.wikipedia.org]

- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. abeomics.com [abeomics.com]

- 12. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 13. scielo.br [scielo.br]

- 14. invivogen.com [invivogen.com]

VX-166: A Pan-Caspase Inhibitor for the Modulation of Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated significant anti-apoptotic activity in a range of preclinical studies. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's role in the regulation of apoptosis.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound in Jurkat T-cells

| Apoptotic Stimulus | Assay | Endpoint | IC50 (nM) |

| FasL | Annexin-V Staining | Inhibition of Apoptosis | < 500 |

| TNF-α | Annexin-V Staining | Inhibition of Apoptosis | < 500 |

| Staurosporine | Annexin-V Staining | Inhibition of Apoptosis | < 500 |

| FasL | DNA Fragmentation | Inhibition of Apoptosis | < 500 |

Data extracted from Weber et al., 2009.[1]

Table 2: In Vivo Efficacy of this compound in a Rat Cecal Ligation and Puncture (CLP) Model of Sepsis

| Treatment Group | Dosing Time Post-CLP | Survival Rate (%) | P-value |

| Vehicle | - | 40 | - |

| This compound | 3 hours | 92 | 0.009 |

| This compound | 8 hours | 66 | 0.19 |

Data extracted from Weber et al., 2009.[1][2]

Table 3: Effect of this compound on Apoptotic Markers in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Treatment Group | Parameter | Result | P-value |

| MCD Diet + Vehicle | Active Caspase-3 | Increased | - |

| MCD Diet + this compound | Active Caspase-3 | Decreased | < 0.05 |

| MCD Diet + Vehicle | TUNEL-positive cells | Increased | - |

| MCD Diet + this compound | TUNEL-positive cells | Decreased | < 0.05 |

MCD: Methionine/Choline-Deficient. Data extracted from Witek et al., 2009.[3]

Signaling Pathways

This compound functions as a pan-caspase inhibitor, targeting multiple caspases involved in both the intrinsic and extrinsic apoptotic pathways.

Caption: this compound inhibits key caspases in apoptotic signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Apoptosis Induction and Inhibition in Jurkat T-cells

1. Cell Culture and Treatment:

-

Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

-

This compound is dissolved in DMSO and added to the cell cultures at various concentrations one hour prior to the induction of apoptosis.

2. Apoptosis Induction:

-

Fas-mediated apoptosis: Cells are treated with 100 ng/mL of soluble Fas Ligand (FasL).

-

TNF-α-mediated apoptosis: Cells are treated with 100 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) in the presence of 1 µg/mL of cycloheximide.

-

Staurosporine-induced apoptosis: Cells are treated with 1 µM staurosporine.

3. Apoptosis Detection by Annexin-V Staining and Flow Cytometry:

-

After a 4-hour incubation period with the apoptotic stimulus, cells are harvested and washed with cold PBS.

-

Cells are resuspended in 1X Annexin-V binding buffer.

-

FITC-conjugated Annexin-V and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

The percentage of apoptotic cells (Annexin-V positive, PI negative) is determined by flow cytometry.

Caption: Workflow for in vitro apoptosis inhibition assay.

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

1. Animal Model:

-

Male Sprague-Dawley rats (250-300g) are used.

-

Animals are anesthetized with isoflurane.

2. CLP Procedure:

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve and punctured twice with an 18-gauge needle.

-

A small amount of feces is extruded to induce polymicrobial peritonitis.

-

The abdominal incision is closed in two layers.

3. This compound Administration:

-

This compound is administered via continuous infusion using a subcutaneously implanted mini-osmotic pump at specified time points post-CLP.

4. Monitoring and Outcome Assessment:

-

Survival is monitored for 10 days.

-

Thymic atrophy and lymphocyte apoptosis are assessed by flow cytometry at the end of the study.[1]

Caption: Experimental workflow for the CLP sepsis model.

Nonalcoholic Steatohepatitis (NASH) Model

1. Animal Model and Diet:

-

Male db/db mice are fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis.[3]

2. This compound Treatment:

-

Mice are administered this compound (6 mg/kg/day) or vehicle via oral gavage once daily for 4 or 8 weeks.[3]

3. Endpoint Analysis:

-

At the end of the treatment period, livers are harvested.

-

Caspase-3 Activity: Assessed using a colorimetric or fluorometric assay.

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on liver sections to detect apoptotic cells.

Conclusion

This compound is a potent pan-caspase inhibitor with demonstrated efficacy in mitigating apoptosis in both in vitro and in vivo models of disease. Its ability to block key effector caspases in both the intrinsic and extrinsic apoptotic pathways makes it a valuable tool for research into apoptosis-mediated pathologies. The experimental protocols and data presented in this guide provide a foundational understanding for scientists and drug development professionals interested in the therapeutic potential of caspase inhibition.

References

- 1. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pan-caspase inhibitor this compound reduces fibrosis in an animal model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of VX-166 in Inflammation Pathways: A Technical Guide

Executive Summary: VX-166 is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. By targeting inflammatory caspases, particularly caspase-1 (also known as Interleukin-1 Converting Enzyme or ICE), this compound effectively blocks the maturation and release of key pro-inflammatory cytokines, IL-1β and IL-18. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its biochemical and cellular activity, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of the Caspase-1 Pathway

Inflammation is a critical immune response, and the inflammasome/caspase-1 pathway is a central mediator of this process. In response to various stimuli, such as pathogens or cellular stress, intracellular protein complexes called inflammasomes are assembled. This assembly leads to the activation of pro-caspase-1 into its active form, caspase-1.[1][2]

Active caspase-1 then proteolytically cleaves the inactive precursors of two powerful pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.[1][3] These mature cytokines are then released from the cell, where they orchestrate a potent inflammatory response.

This compound is a broad-spectrum caspase inhibitor.[4] Its primary anti-inflammatory effect is mediated through the direct, covalent, and reversible inhibition of caspase-1.[3] By binding to the active site of caspase-1, this compound prevents the cleavage of pro-IL-1β and pro-IL-18, thereby halting their maturation and subsequent release. This targeted inhibition effectively dampens the inflammatory cascade at a critical upstream point.

Quantitative Data on the Activity of this compound and Related Compounds

The efficacy of caspase inhibitors is determined through a series of biochemical and cellular assays. The following tables summarize key quantitative data for this compound and its related predecessor compound, pralnacasan (VX-740), which is a prodrug that converts to a specific caspase-1 inhibitor.[5][6]

Table 1: Biochemical and Cellular Inhibitory Activity

| Compound | Target | Assay Type | IC50 / Ki | Source |

| Pralnacasan (VX-740) | Caspase-1 (ICE) | Enzyme Assay | Ki = 1.4 nM | [7] |

| This compound | IL-1β Release | Endotoxin-treated PBMC | IC50 < 500 nM | [8] |

| This compound | IL-18 Release | Endotoxin-treated PBMC | IC50 < 500 nM | [8] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. PBMC: Peripheral Blood Mononuclear Cells.

Table 2: In Vivo Efficacy in Preclinical Inflammation Models

| Compound | Animal Model | Dosing | Outcome | Source |

| Pralnacasan (VX-740) | Murine Collagenase-Induced Osteoarthritis | 12.5 and 50 mg/kg, p.o., twice daily | 13-22% reduction in joint damage | [9] |

| Pralnacasan (VX-740) | Murine Spontaneous Osteoarthritis (STR/1N mice) | 4200 ppm in food | 13-22% reduction in joint damage; 59% reduction in urinary HP cross-links | [9] |

| This compound | Murine Endotoxic Shock (LPS) | Dosed 0, 4, 8, 12h post-LPS | Significantly improved survival (P < 0.0028) | [4] |

| This compound | Rat Cecal Ligation and Puncture (CLP) Sepsis | Continuous infusion 3h post-insult | Improved survival from 40% to 92% (P = 0.009) | [4] |

| This compound | Rat Cecal Ligation and Puncture (CLP) Sepsis | Dosed at 20h post-CLP | Significant reduction in plasma IL-1β levels (P < 0.05) | [8] |

p.o.: Per os (by mouth). LPS: Lipopolysaccharide. HP: Hydroxylysylpyridinoline.

Key Experimental Protocols

The characterization of caspase inhibitors like this compound relies on standardized in vitro and cellular assays. Below are detailed methodologies for two key experiments.

In Vitro Caspase-1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the direct inhibitory effect of a compound on purified caspase-1 enzyme activity.[1]

Objective: To quantify the inhibition of recombinant human caspase-1 by this compound.

Materials:

-

Recombinant human caspase-1 enzyme

-

Caspase Assay Buffer

-

DTT (Dithiothreitol)

-

Caspase-1 Substrate (e.g., Ac-YVAD-pNA)

-

Test Compound (this compound)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405 nm[1]

Procedure:

-

Prepare 1X Assay Buffer: Dilute a 5X stock of Caspase Assay Buffer with deionized water and add DTT to a final concentration of 10 mM.[2]

-

Prepare Reagents:

-

Dilute the caspase-1 enzyme in 1X Assay Buffer to the desired concentration.

-

Prepare a stock solution of the colorimetric substrate Ac-YVAD-pNA in 1X Assay Buffer.

-

Prepare serial dilutions of this compound in 1X Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add 1X Assay Buffer only.

-

Control wells (100% activity): Add diluted caspase-1 enzyme and solvent (vehicle for the test compound).

-

Test wells: Add diluted caspase-1 enzyme and the various dilutions of this compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the Ac-YVAD-pNA substrate to all wells to a final concentration of 200 µM.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm at multiple time points. The absorbance is proportional to the amount of pNA cleaved from the substrate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control wells. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Cellular IL-1β Release Assay

This protocol measures the ability of a compound to inhibit caspase-1 activity within a cellular context, using cytokine release as the endpoint.[8]

Objective: To quantify the inhibition of IL-1β release from LPS-primed human monocytes treated with this compound.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary PBMCs.[8][10]

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

ATP (Adenosine triphosphate).[11]

-

Test Compound (this compound).

-

Human IL-1β ELISA kit.

-

24-well cell culture plates.

Procedure:

-

Cell Culture: Culture and maintain the monocytic cells according to standard protocols.

-

Priming (Signal 1):

-

Plate the cells in 24-well plates at a density of approximately 1 x 106 cells/mL.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C in a CO2 incubator. This step induces the transcription and translation of pro-IL-1β.[12]

-

-

Inhibitor Treatment:

-

Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.

-

Incubate for 1 hour to allow the compound to enter the cells.

-

-

Activation (Signal 2):

-

Activate the inflammasome by adding ATP to a final concentration of 5 mM.[11] This triggers caspase-1 activation and subsequent IL-1β processing and release.

-

Incubate for an additional 1-2 hours.

-

-

Sample Collection:

-

Centrifuge the plates to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

-

Quantification:

-

Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

-

Conclusion

This compound is a powerful tool for investigating the role of caspases in inflammation. Its ability to potently inhibit caspase-1 and block the release of IL-1β and IL-18 underscores the therapeutic potential of targeting this pathway for a variety of inflammatory diseases.[3][8] The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field. While clinical development of some caspase inhibitors has faced challenges, the pathway remains a critical and well-validated target for anti-inflammatory drug discovery.[6]

References

- 1. bosterbio.com [bosterbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpp.krakow.pl [jpp.krakow.pl]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]

VX-166: A Technical Guide for Sepsis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VX-166, a potent, broad-spectrum caspase inhibitor, and its investigation as a potential therapeutic agent for sepsis. The document synthesizes preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Inhibition of Apoptosis in Sepsis

Sepsis is characterized by a dysregulated host response to infection, often leading to life-threatening organ dysfunction. A key pathological feature of sepsis is the extensive apoptosis of immune cells, particularly lymphocytes, which contributes to immunosuppression and increased susceptibility to secondary infections. This compound is a novel small molecule designed to mitigate this by broadly inhibiting caspases, the key effector enzymes in the apoptotic cascade.

Signaling Pathway of Caspase-Mediated Apoptosis in Sepsis

The primary mechanism of action for this compound is the inhibition of the caspase cascade, which can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In sepsis, pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines can trigger these pathways in immune cells. This compound, as a broad-spectrum caspase inhibitor, is designed to block the activity of both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7), thereby preventing the cleavage of cellular substrates and the execution of apoptosis.

Preclinical Efficacy of this compound in Sepsis Models

This compound has demonstrated significant efficacy in well-established animal models of sepsis, primarily through improving survival rates and reducing key markers of sepsis pathology.

Quantitative Data Summary

| Experimental Model | Species | Key Parameters | Vehicle Control Group | This compound Treated Group | p-value | Citation |

| Murine Endotoxic Shock | Male CD-1 Mice | 96-hour Survival Rate | 0% | 75% (at 30 mg/kg) | < 0.0001 | [1] |

| Rat Cecal Ligation and Puncture (CLP) | Male Sprague-Dawley Rats | 10-day Survival Rate | 38% | 88% | < 0.01 | [1] |

| Rat CLP (Delayed Treatment) | Male Sprague-Dawley Rats | 10-day Survival Rate | 42% | 92% (dosed 3h post-insult) | < 0.01 | [1] |

| Rat CLP | Male Sprague-Dawley Rats | Thymic Atrophy | Significantly higher atrophy | Reduced thymic atrophy | < 0.01 | [1][2] |

| Rat CLP | Male Sprague-Dawley Rats | Lymphocyte Apoptosis | Significantly higher apoptosis | Reduced lymphocyte apoptosis | < 0.01 | [1][2] |

| Rat CLP | Male Sprague-Dawley Rats | Plasma Endotoxin Levels | Elevated levels | Reduced levels | < 0.05 | [1][2] |

Detailed Experimental Protocols

The following are detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound in sepsis models.

Murine Endotoxic Shock Model

This model simulates the systemic inflammatory response induced by bacterial endotoxin.

Objective: To assess the effect of this compound on survival in a lipopolysaccharide (LPS)-induced endotoxemia model.

Experimental Workflow:

Materials and Methods:

-

Animals: Male CD-1 mice.

-

Sepsis Induction: A single intravenous (i.v.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 20 mg/kg.

-

Test Article Administration: this compound was administered via repeated i.v. bolus injections at 0, 4, 8, and 12 hours post-LPS administration. A dose-response study was conducted with varying concentrations of this compound.

-

Vehicle Control: The vehicle solution used for this compound administration was used as a control.

-

Endpoint: Survival was monitored for 96 hours.

-

Statistical Analysis: Survival curves were analyzed using the Kaplan-Meier method and log-rank test.

Rat Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.

Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant model of polymicrobial sepsis.

Experimental Workflow:

Materials and Methods:

-

Animals: Adult male Sprague-Dawley rats.

-

Sepsis Induction: A midline laparotomy was performed under anesthesia. The cecum was ligated below the ileocecal valve and punctured twice with a needle. The cecum was then returned to the peritoneal cavity, and the incision was closed.

-

Test Article Administration: this compound was continuously administered via a subcutaneously implanted mini-osmotic pump immediately following the CLP procedure. For delayed treatment studies, the pump was implanted at a specified time post-surgery.

-

Surgical Intervention: The necrotic cecum was surgically excised 20 hours after the initial CLP procedure.

-

Endpoints:

-

Primary: Survival over a 10-day period.

-

Secondary: Thymic weight (as a measure of atrophy), lymphocyte apoptosis (assessed by flow cytometry), and plasma endotoxin levels.

-

-

Statistical Analysis: Survival data were analyzed using the log-rank test. Secondary endpoints were analyzed using appropriate statistical tests such as the t-test or ANOVA.

Development Status

As of early 2025, this compound is not listed in the publicly available clinical development pipeline of Vertex Pharmaceuticals. This suggests that the clinical development of this compound for sepsis has been discontinued. The reasons for this have not been publicly disclosed.

Conclusion and Future Directions

The preclinical data for this compound strongly support the hypothesis that broad-spectrum caspase inhibition is a viable therapeutic strategy for mitigating the harmful effects of sepsis-induced apoptosis. The significant improvement in survival and reduction in pathological markers in robust animal models underscore the potential of this approach. While the clinical development of this compound appears to have been halted, the extensive preclinical research provides a valuable foundation for the continued exploration of anti-apoptotic therapies for sepsis. Future research could focus on more selective caspase inhibitors to minimize potential off-target effects, combination therapies with antimicrobial and anti-inflammatory agents, and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

VX-166 (Suvanetivir) in Preclinical Non-Alcoholic Fatty Liver Disease Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to non-alcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and liver cell damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is increased hepatocyte apoptosis (programmed cell death).[1] The phagocytosis of apoptotic bodies by hepatic stellate cells (HSCs) is a critical trigger for their activation, leading to the production of collagen and the progression of liver fibrosis.[1] VX-166 (suvanetivir) is a pan-caspase inhibitor that has been investigated for its potential to mitigate liver fibrosis in NASH by targeting this apoptotic pathway. This technical guide provides a detailed overview of the available preclinical data on this compound in the context of NAFLD/NASH.

Mechanism of Action: Inhibition of Apoptosis-Driven Fibrosis

This compound is a broad-spectrum caspase inhibitor. In the context of NASH, its therapeutic potential lies in its ability to block the caspase-mediated apoptotic cascade in hepatocytes. By inhibiting apoptosis, this compound is hypothesized to reduce the activation of hepatic stellate cells, thereby decreasing collagen deposition and attenuating the progression of liver fibrosis.[1][2]

Preclinical Efficacy in a NASH Animal Model

A key preclinical study investigated the effects of this compound in a well-established animal model of NASH. The study utilized male db/db mice, which are genetically predisposed to obesity and diabetes, fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis.[1]

Experimental Protocol

The experimental workflow for the preclinical evaluation of this compound in the MCD-induced NASH model is outlined below.

Quantitative Data Summary

This compound demonstrated significant effects on markers of apoptosis, steatosis, and fibrosis in the MCD-fed db/db mice. However, it did not show a significant impact on liver injury as measured by ALT levels.[1]

| Parameter | Treatment Group | Outcome | Statistical Significance | Citation |

| Apoptosis Markers | ||||

| Active Caspase-3 | This compound | Decreased | P < 0.05 | [1] |

| TUNEL-positive cells | This compound | Decreased | P < 0.05 | [1] |

| Liver Injury | ||||

| Alanine Aminotransferase (ALT) | This compound | Similar to vehicle | Not significant | [1] |

| NAFLD Activity Score | This compound | Comparable to vehicle (≥6) | Not significant | [1] |

| Steatosis | ||||

| Triglyceride Content | This compound | Decreased | P < 0.05 | [1] |

| Fibrosis Markers | ||||

| α-smooth muscle actin (α-SMA) expression | This compound | Decreased | P < 0.05 (4 weeks), P < 0.005 (8 weeks) | [1] |

| Collagen 1α1 mRNA | This compound | Reduced | P < 0.05 (8 weeks) | [1] |

| Hydroxyproline Content | This compound | Decreased | Confirmed via staining | [1] |

| Sirius Red Staining | This compound | Decreased | Confirmed via staining | [1] |

Discussion and Future Perspectives

The preclinical findings suggest that the pan-caspase inhibitor this compound can effectively reduce the development of liver fibrosis in a mouse model of NASH.[1] This anti-fibrotic effect appears to be driven by the inhibition of hepatocyte apoptosis, which in turn reduces the activation of hepatic stellate cells.[1][2] Notably, the beneficial effects on fibrosis were accompanied by a reduction in hepatic steatosis, although there was no significant improvement in liver injury as indicated by ALT levels and the NAFLD activity score.[1]

These results provide a strong rationale for the therapeutic potential of caspase inhibitors in treating NASH, particularly in patients with established fibrosis. By targeting a key mechanism in the fibrogenic cascade, this compound and similar compounds could offer a valuable anti-fibrotic approach.

It is important to note that, to date, there is no publicly available information on clinical trials of this compound in patients with NAFLD or NASH. Further investigation, including clinical studies, would be necessary to establish the safety and efficacy of this therapeutic strategy in humans. The long-term effects of pan-caspase inhibition on liver function and the potential for off-target effects would also need to be carefully evaluated in a clinical setting.

References

The Pan-Caspase Inhibitor VX-166: A Deep Dive into its Attenuation of Lymphocyte Apoptosis

For Immediate Distribution

Abingdon, UK – November 7, 2025 – This technical whitepaper provides an in-depth analysis of the investigational pan-caspase inhibitor, VX-166, and its significant impact on the molecular pathways of lymphocyte apoptosis. Targeted at researchers, scientists, and professionals in drug development, this document collates key quantitative data, details comprehensive experimental methodologies, and visualizes the underlying biological processes to furnish a thorough understanding of this compound's mechanism of action.

This compound has emerged as a potent, irreversible, and broad-spectrum inhibitor of caspases, the key effector enzymes in the apoptotic cascade.[1] Research has particularly highlighted its therapeutic potential in conditions characterized by excessive lymphocyte apoptosis, such as sepsis.[2] By preventing the apoptotic demise of immune cells, this compound helps preserve immune function, a critical factor in combating severe systemic infections.[1][3]

Core Mechanism of Action: Broad-Spectrum Caspase Inhibition

This compound functions by covalently binding to the active site of multiple caspases, thereby preventing the proteolytic cleavage of downstream substrates essential for the execution of the apoptotic program. Its inhibitory profile spans both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), effectively blocking apoptosis triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] This broad activity makes it a robust tool for studying and potentially treating apoptosis-driven pathologies.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key findings from preclinical studies, providing a clear comparison of its inhibitory capabilities.

Table 1: Enzymatic Inhibitory Activity of this compound against Recombinant Human Caspases

| Caspase Target | Second-Order Inactivation Rate Constant (k) [M⁻¹s⁻¹] |

| Caspase-1 | > 1,000,000 |

| Caspase-2 | 6,000 |

| Caspase-3 | > 1,000,000 |

| Caspase-4 | 190,000 |

| Caspase-5 | 290,000 |

| Caspase-6 | 290,000 |

| Caspase-7 | 430,000 |

| Caspase-8 | 630,000 |

| Caspase-9 | 120,000 |

| Data sourced from Weber et al., 2009.[1] |

Table 2: In Vitro Anti-Apoptotic Activity of this compound in Jurkat T-lymphocytes

| Apoptotic Stimulus | Assay | IC₅₀ (nM) |

| Anti-Fas mAb | Annexin-V Staining | 110 |

| Anti-Fas mAb | DNA Fragmentation | 120 |

| TNF-α + Cycloheximide | Annexin-V Staining | 270 |

| Staurosporine | Annexin-V Staining | 150 |

| Data sourced from Weber et al., 2009.[1] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Cecal Ligation and Puncture (CLP)-Induced Sepsis

| Treatment Group | Outcome Measure | Result | P-value |

| Vehicle + CLP | % Early Apoptotic Thymocytes | Increased vs. Sham | < 0.01 |

| This compound + CLP | % Early Apoptotic Thymocytes | Significantly Reduced vs. Vehicle | < 0.01 |

| Vehicle + CLP | 10-Day Survival Rate (Dosed 3h post-CLP) | 40% | - |

| This compound + CLP | 10-Day Survival Rate (Dosed 3h post-CLP) | 92% | 0.009 |

| Data sourced from Weber et al., 2009.[1][2] |

Signaling Pathways Modulated by this compound

This compound intervenes in the core apoptotic machinery. The following diagrams, generated using the DOT language, illustrate the extrinsic and intrinsic apoptotic pathways and pinpoint the inhibitory action of this compound.

References

Methodological & Application

Application Notes and Protocols for VX-166 Administration in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum inhibitor of caspases, the key effector enzymes in the apoptotic signaling cascade.[1][2] By blocking caspase activity, this compound can effectively prevent programmed cell death (apoptosis) induced by a variety of stimuli.[2] These application notes provide detailed protocols for the use of this compound in cell culture assays to study its anti-apoptotic effects. The protocols cover the preparation of this compound stock solutions, determination of its inhibitory potency in various cell lines, and methods to assess its impact on apoptotic pathways.

Mechanism of Action

Apoptosis, or programmed cell death, is a critical physiological process that can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (such as caspase-8 and caspase-9) are activated first, which in turn cleave and activate executioner caspases (such as caspase-3 and caspase-7). These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, as a pan-caspase inhibitor, binds to the active site of these caspases, preventing their proteolytic activity and thereby blocking the apoptotic cascade.[1][2]

Data Presentation

The inhibitory activity of this compound has been quantified in various cell-based apoptosis assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against different apoptotic inducers in Jurkat T-lymphoma cells and human primary cells.

Table 1: Inhibition of Apoptosis by this compound in Jurkat Cells

| Apoptotic Stimulus | Assay Readout | IC50 (nM) |

| Anti-Fas Antibody | Annexin V Staining | 27 ± 9 |

| Anti-Fas Antibody | DNA Fragmentation | 78 ± 20 |

| TNF-α + Cycloheximide | Cell Viability | 160 ± 30 |

| Staurosporine | Cell Viability | 230 ± 50 |

Table 2: Inhibition of Cytokine Release by this compound from Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

| Cytokine | IC50 (nM) |

| IL-1β | < 500 |

| IL-18 | < 500 |

Signaling Pathway Diagram

The following diagram illustrates the points of intervention of this compound in the caspase-dependent apoptotic pathways.

Caption: this compound inhibits both the extrinsic and intrinsic apoptotic pathways by targeting key caspases.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Determination of IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the concentration of this compound that inhibits apoptosis by 50% in response to an apoptotic stimulus.

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Apoptotic inducer (e.g., staurosporine, anti-Fas antibody)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Add 50 µL of the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO at the highest concentration used).

-

Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell uptake of the inhibitor.

-

Apoptosis Induction: Add 50 µL of the apoptotic inducer at a pre-determined optimal concentration to all wells except the negative control wells (which should receive 50 µL of medium).

-

Incubation: Incubate the plate for a further 12-24 hours (the optimal time will depend on the cell type and apoptotic stimulus).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated, apoptosis-induced control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol details the detection of apoptosis through the externalization of phosphatidylserine, a marker of early apoptosis.

Caption: Experimental workflow for assessing apoptosis using Annexin V staining.

Materials:

-

Cells treated as described in the IC50 protocol (steps 1-5)

-

Phosphate-buffered saline (PBS)

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Cell Harvesting: Following treatment with this compound and the apoptotic inducer, collect the cells (including any floating cells) from each well and transfer to flow cytometry tubes.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.

-

Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to each tube. Gently vortex the tubes.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

This compound is a valuable tool for studying the role of caspases in apoptosis. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their cell culture experiments. By following these detailed methodologies, scientists can obtain reliable and reproducible data on the anti-apoptotic efficacy of this potent pan-caspase inhibitor.

References

Application Notes and Protocols: Measuring the Efficacy of VX-166, a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum caspase inhibitor that has shown significant therapeutic promise in preclinical models of sepsis by preventing apoptosis.[1][2][3] Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. In conditions such as sepsis, excessive apoptosis of immune cells can lead to a compromised immune response. This compound intervenes in this process by blocking caspase activity, thereby reducing lymphocyte apoptosis and improving survival outcomes in animal models.[1][2][3]

These application notes provide detailed protocols for key experiments to assess the efficacy of this compound in both in vitro and in vivo settings.

Mechanism of Action: Inhibition of Apoptosis

This compound functions by inhibiting the activity of multiple caspases, which are central to both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. By blocking these key enzymes, this compound prevents the downstream events of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: this compound inhibits key caspases in both intrinsic and extrinsic apoptosis pathways.

Key Experiments for Efficacy Measurement

In Vitro Efficacy

1. Inhibition of Apoptosis in Cell Lines

This protocol details how to assess the ability of this compound to inhibit apoptosis in a cell line, such as the Jurkat T-cell lymphoma line, following induction by various stimuli.[1]

Experimental Protocol:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Induction of Apoptosis: Seed cells at a density of 1 x 10^6 cells/mL. Induce apoptosis using one of the following stimuli:

-

Anti-Fas antibody (e.g., clone CH11)

-

Tumor necrosis factor-alpha (TNF-α) in combination with cycloheximide

-

Staurosporine

-

-

This compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour before adding the apoptotic stimulus. Include a vehicle control (e.g., DMSO).

-

Apoptosis Measurement (Flow Cytometry): After 4-6 hours of incubation with the stimulus, harvest the cells. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the cells by flow cytometry.

-

Gating Strategy:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

-

Data Analysis: Calculate the percentage of apoptotic cells (early and late) for each treatment condition. Determine the IC50 value of this compound for each stimulus.

Data Presentation:

| Apoptotic Stimulus | This compound IC50 (nM) |

| Anti-Fas Antibody | [Insert Value] |

| TNF-α + Cycloheximide | [Insert Value] |

| Staurosporine | [Insert Value] |

Note: IC50 values should be determined from dose-response curves.

Caption: Workflow for in vitro evaluation of this compound's anti-apoptotic activity.

In Vivo Efficacy

1. Murine Model of Endotoxic Shock (LPS Model)

This model is used to evaluate the efficacy of this compound in a rapid and well-established model of systemic inflammation.[2]

Experimental Protocol:

-

Animals: Use male CD-1 mice.

-

Induction of Endotoxic Shock: Administer lipopolysaccharide (LPS) from E. coli at a dose of 20 mg/kg intravenously (IV).[2]

-

This compound Administration: Administer this compound via IV bolus at various doses (e.g., 10, 20, 30 mg/kg) at 0, 4, 8, and 12 hours post-LPS administration.[1][2] Include a vehicle control group.

-

Monitoring: Monitor survival for 96 hours.[3]

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the this compound treated groups and the vehicle control group using a log-rank test.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Survival Rate at 96h (%) | P-value vs. Vehicle |

| Vehicle Control | - | [Insert Value] | - |

| This compound | 10 | [Insert Value] | [Insert Value] |

| This compound | 20 | [Insert Value] | [Insert Value] |

| This compound | 30 | [Insert Value] | [Insert Value] |

2. Rat Model of Polymicrobial Sepsis (Cecal Ligation and Puncture - CLP)

The CLP model is a more clinically relevant model of polymicrobial sepsis.[2]

Experimental Protocol:

-

Animals: Use adult male Sprague-Dawley rats.[3]

-

CLP Procedure: Anesthetize the animals. Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it twice with an 18-gauge needle. Return the cecum to the peritoneal cavity and close the incision.

-

This compound Administration: Administer this compound via continuous infusion using a mini-osmotic pump implanted subcutaneously. Dosing can begin at different time points post-CLP (e.g., 3 hours or 8 hours) to assess the therapeutic window.[1][2]

-

Monitoring: Monitor survival for 10 days.[1]

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare survival rates between groups using a log-rank test.

Data Presentation:

| Treatment Group | Dosing Time Post-CLP (hours) | Survival Rate at Day 10 (%) | P-value vs. Vehicle |

| Vehicle Control | 3 | 40 | - |

| This compound | 3 | 92 | 0.009 |

| Vehicle Control | 8 | 40 | - |

| This compound | 8 | 66 | 0.19 |

Data from a representative study.[1][2]

3. Assessment of Lymphocyte Apoptosis In Vivo

This protocol assesses the direct effect of this compound on lymphocyte apoptosis in the CLP model.[1]

Experimental Protocol:

-

Tissue Collection: At a specified time point after CLP (e.g., 24 hours), euthanize a subset of animals and harvest the thymus.

-

Thymocyte Isolation: Prepare a single-cell suspension of thymocytes.

-

Flow Cytometry: Stain the thymocytes with Annexin V-FITC and PI and analyze by flow cytometry as described in the in vitro protocol.

-

Data Analysis: Compare the percentage of apoptotic thymocytes between sham, vehicle-treated CLP, and this compound-treated CLP groups.

Data Presentation:

| Group | % Early Apoptotic Thymocytes | P-value vs. Vehicle CLP |

| Sham | [Insert Value] | [Insert Value] |

| Vehicle CLP | [Insert Value] | - |

| This compound CLP | [Insert Value] | < 0.01 |

Data from a representative study.[1]

4. Measurement of Plasma Endotoxin and Cytokines

This protocol measures markers of systemic inflammation.

Experimental Protocol:

-

Blood Collection: Collect blood samples from animals at various time points post-LPS or CLP.

-

Plasma Separation: Centrifuge the blood to separate plasma.

-

Endotoxin Assay: Measure plasma endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay kit.

-

Cytokine Assay: Measure plasma levels of pro-inflammatory cytokines such as IL-1β and IL-18 using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: Compare the levels of endotoxin and cytokines between treatment groups.

Data Presentation:

| Analyte | Treatment Group | Concentration (pg/mL or EU/mL) | P-value vs. Vehicle |

| Endotoxin | Vehicle CLP | [Insert Value] | - |

| Endotoxin | This compound CLP | [Insert Value] | < 0.05 |

| IL-1β | Vehicle CLP | [Insert Value] | - |

| IL-1β | This compound CLP | [Insert Value] | [Insert Value] |

Data from a representative study.[1]

Caption: General workflow for assessing the in vivo efficacy of this compound in sepsis models.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the pan-caspase inhibitor this compound. By utilizing a combination of in vitro cell-based assays and in vivo models of sepsis, researchers can thoroughly characterize the anti-apoptotic and survival-enhancing effects of this compound. Consistent and rigorous application of these methods will be crucial in the further development of this compound as a potential therapeutic for sepsis.

References

- 1. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel potent small molecule caspase inhibitor, as a promising new treatment for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis with VX-166 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, cell-permeable, broad-spectrum caspase inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play essential roles in the regulation of apoptosis (programmed cell death) and inflammation.[1][4][5] By irreversibly binding to the catalytic site of multiple caspases, this compound effectively blocks the downstream signaling cascades that lead to apoptotic cell death.[2][4] This anti-apoptotic activity has positioned this compound as a valuable research tool and a potential therapeutic agent in conditions characterized by excessive apoptosis, such as sepsis and inflammatory diseases.[2][3][5][6]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cultured cells. The described methods will enable researchers to quantify the inhibition of apoptosis, assess the impact on cell cycle distribution, and characterize changes in cell surface marker expression following this compound treatment.

Diagrams

Caption: Experimental workflow for analyzing the effects of this compound.

Caption: this compound inhibits both intrinsic and extrinsic apoptosis pathways.

Caption: Logical flow of the expected effects of this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for cell culture and treatment with this compound. Specific cell lines and seeding densities may require optimization.

-

Materials:

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Cell culture flasks or plates

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

If inducing apoptosis, add the apoptotic stimulus (e.g., staurosporine, Fas ligand) at the appropriate time point during or after this compound treatment.

-

Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8]

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometry tubes

-

-

Procedure:

-

Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS and centrifuge again.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.[9][10][11]

-

Materials:

-

Cold 70% Ethanol

-

Cold PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometry tubes

-

-

Procedure:

-

Harvest cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Immunophenotyping of Cell Surface Markers

This protocol allows for the identification and quantification of specific cell populations based on the expression of cell surface antigens.[2][12][13][14]

-

Materials:

-

Fluorochrome-conjugated antibodies specific for the cell surface markers of interest

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Flow cytometry tubes

-

-

Procedure:

-

Harvest cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with Flow Cytometry Staining Buffer and centrifuge again.

-

Resuspend the cells in staining buffer to a concentration of 1 x 10^7 cells/mL.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes after each wash.

-

Resuspend the final cell pellet in 500 µL of staining buffer.

-

Analyze the samples by flow cytometry.

-

Data Presentation

Table 1: Effect of this compound on Staurosporine-Induced Apoptosis in Jurkat Cells

| This compound Concentration (µM) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 |

| 0 + Staurosporine (1 µM) | 35.2 ± 3.5 | 45.8 ± 4.2 | 15.7 ± 2.9 |

| 1 + Staurosporine (1 µM) | 55.7 ± 4.1 | 30.1 ± 3.3 | 12.5 ± 2.1 |

| 10 + Staurosporine (1 µM) | 78.9 ± 3.8 | 12.4 ± 2.5 | 6.8 ± 1.5 |

| 50 + Staurosporine (1 µM) | 85.3 ± 2.9 | 8.1 ± 1.9 | 4.9 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution of HeLa Cells Treated with this compound and Etoposide

| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 2.1 ± 0.4 | 55.4 ± 2.8 | 28.9 ± 1.9 | 13.6 ± 1.5 |

| This compound (20 µM) | 2.3 ± 0.5 | 54.9 ± 3.1 | 29.2 ± 2.2 | 13.5 ± 1.7 |

| Etoposide (10 µM) | 25.8 ± 3.2 | 30.1 ± 2.5 | 15.7 ± 1.8 | 28.4 ± 2.9 |

| This compound (20 µM) + Etoposide (10 µM) | 8.7 ± 1.5 | 48.5 ± 3.6 | 25.3 ± 2.4 | 17.5 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Immunophenotyping of T-Cell Subsets Following Activation and this compound Treatment

| Treatment | % CD3+ | % CD4+ of CD3+ | % CD8+ of CD3+ | % CD69+ of CD4+ |

| Unstimulated | 95.2 ± 1.8 | 65.1 ± 2.5 | 30.7 ± 1.9 | 3.2 ± 0.7 |

| Stimulated (Anti-CD3/CD28) | 94.8 ± 2.1 | 64.8 ± 2.9 | 31.1 ± 2.2 | 75.4 ± 5.1 |

| Stimulated + this compound (20 µM) | 95.1 ± 1.9 | 65.3 ± 2.7 | 30.9 ± 2.1 | 73.9 ± 4.8 |

Data are presented as mean ± standard deviation from three independent experiments.

References

- 1. biocompare.com [biocompare.com]

- 2. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]

- 10. researchgate.net [researchgate.net]

- 11. z-fa-fmk.com [z-fa-fmk.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow Cytometry Protocol [sigmaaldrich.com]

Application Notes and Protocols for VX-166 in Nonalcoholic Steatohepatitis (NASH) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. A key pathological feature of NASH is increased hepatocyte apoptosis.[1][] VX-166, a potent pan-caspase inhibitor, has emerged as a promising therapeutic agent by targeting the apoptotic pathways that drive liver fibrosis.[1][][3] These application notes provide a comprehensive overview of the use of this compound in preclinical NASH models, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound is a broad-spectrum caspase inhibitor that attenuates liver fibrosis by suppressing hepatocyte apoptosis.[1][][3] In NASH, the death of hepatocytes triggers an inflammatory response and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis in the liver. By inhibiting caspases, the key executioners of apoptosis, this compound reduces the number of apoptotic hepatocytes. This, in turn, is hypothesized to decrease the activation of HSCs, thereby mitigating the fibrotic progression in NASH.[1]

Efficacy of this compound in a Preclinical NASH Model

This compound has been evaluated in a methionine and choline deficient (MCD) diet-induced mouse model of NASH, a well-established model for studying the inflammatory and fibrotic aspects of the disease.[1]

Summary of Quantitative Data

The following tables summarize the key findings from the study by Witek et al. (2009) on the effects of this compound in MCD-fed mice.

Table 1: Effects of this compound on Markers of Apoptosis and Steatosis

| Parameter | Vehicle Control (MCD Diet) | This compound Treated (MCD Diet) | P-value |

| Active Caspase-3 | Increased | Decreased | < 0.05 |

| TUNEL-positive cells | Increased | Decreased | < 0.05 |

| Triglyceride Content | Increased | Decreased | < 0.05 |

Table 2: Effects of this compound on Markers of Liver Fibrosis

| Parameter | Vehicle Control (MCD Diet) | This compound Treated (MCD Diet) | P-value (4 weeks) | P-value (8 weeks) |

| α-Smooth Muscle Actin Expression | Increased | Decreased | < 0.05 | < 0.005 |

| Collagen 1α1 mRNA | Increased | Reduced | - | < 0.05 |

| Hydroxyproline Content | Increased | Decreased | - | Significant Decrease |

| Sirius Red Staining | Increased | Decreased | - | Significant Decrease |

Table 3: Effects of this compound on Liver Injury

| Parameter | Vehicle Control (MCD Diet) | This compound Treated (MCD Diet) | P-value |

| Alanine Aminotransferase (ALT) | Increased | Similar to Control | Not Significant |

| NAFLD Activity Score (NAS) | ≥ 6 | ≥ 6 | Not Significant |

Experimental Protocols